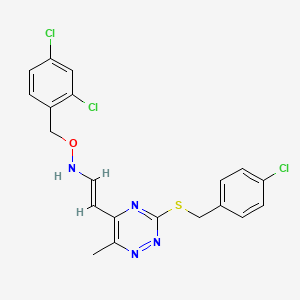

3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

Description

The compound 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine is a triazine derivative characterized by a 1,2,4-triazine core substituted with a methyl group at position 6, a 4-chlorobenzylsulfanyl group at position 3, and a vinyl-linked (2,4-dichlorobenzyl)oxyamino moiety at position 3. Its molecular formula is C21H18Cl3N4OS, with a calculated molecular weight of 485.8 g/mol.

Triazine derivatives are widely studied for applications in medicinal chemistry and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]-N-[(2,4-dichlorophenyl)methoxy]ethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl3N4OS/c1-13-19(8-9-24-28-11-15-4-7-17(22)10-18(15)23)25-20(27-26-13)29-12-14-2-5-16(21)6-3-14/h2-10,24H,11-12H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGSHWCTZDJBQX-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNOCC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NOCC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine (CAS No. 344270-23-1) is a complex organic molecule belonging to the triazine class, characterized by its diverse functional groups. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Molecular Formula and Weight

- Molecular Formula : C23H18Cl3N3S2

- Molecular Weight : 506.9 g/mol

Key Structural Features

The compound features:

- A triazine core which is known for its diverse biological activities.

- Sulfanyl groups that enhance its reactivity and potential biological interactions.

- Chlorobenzyl and dichlorobenzyl substituents , which may influence its pharmacological properties.

Antimicrobial Activity

Research has shown that derivatives of triazines exhibit significant antimicrobial properties. In a study evaluating various s-triazine derivatives, some compounds demonstrated comparable activity against Staphylococcus aureus and Escherichia coli when compared to standard antibiotics like ampicillin .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Tested Compound 1 | Comparable to ampicillin | 50% of ampicillin activity |

| Tested Compound 2 | 50% of ampicillin activity | Comparable to ampicillin |

Anticancer Potential

Recent studies have highlighted the anticancer properties of triazine derivatives. For instance, specific derivatives have shown IC50 values as low as 0.20 μM against A549 lung cancer cells and 1.25 μM against MCF-7 breast cancer cells . These findings suggest that the compound may inhibit critical pathways involved in tumor growth.

The biological activity of triazine derivatives often involves the inhibition of key enzymes and signaling pathways:

- Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) pathways are commonly targeted, affecting cell growth and metabolism.

- Inhibition of these pathways can lead to reduced phosphorylation of AKT, a crucial protein in cancer cell survival .

Study on Antimicrobial Efficacy

In a comparative study involving various triazine derivatives, compounds similar to 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine were synthesized and tested for their antimicrobial efficacy. Results indicated that certain derivatives had a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, suggesting a potential for development into new antimicrobial agents .

Study on Anticancer Properties

A focused study investigated the anticancer effects of several triazine derivatives on various cancer cell lines. The results demonstrated that specific compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window for further development .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 2,4-dichlorobenzyloxyamino group in the target compound increases molecular weight and lipophilicity compared to analogues with a single chlorine (e.g., CAS 477866-54-9) . Replacement of the benzylsulfanyl group with allylsulfanyl (CAS 477866-16-3) reduces steric bulk but may compromise stability due to allyl group reactivity .

Synthetic Accessibility :

- Yields for similar compounds (e.g., benzaldehyde derivatives with chlorobenzyl groups) range from 49–50% under optimized conditions, suggesting that the target compound’s synthesis may require rigorous optimization to balance halogenation and coupling steps .

Preparation Methods

Synthesis of 6-Methyl-1,2,4-triazine-3-thiol

The triazine core is constructed via cyclization of a thiosemicarbazide intermediate, a strategy adapted from the synthesis of antimicrobial triazole-thiones. Methyl 4-chlorobenzoate undergoes hydrazinolysis to yield the corresponding hydrazide, which is subsequently treated with carbon disulfide (CS₂) in alkaline conditions to form a potassium thiosemicarbazide salt. Acid-mediated cyclization at 0–5°C generates 6-methyl-1,2,4-triazine-3-thiol, confirmed by $$ ^1H $$ NMR and IR spectroscopy.

Reaction Conditions :

- Hydrazinolysis: Ethanol, reflux, 4 hours.

- Cyclization: HCl (conc.), 0–5°C, 6 hours.

Alkylation to Introduce the 4-Chlorobenzylsulfanyl Group

The thiol group at position 3 undergoes nucleophilic displacement with 4-chlorobenzyl bromide in the presence of a base. This step parallels the alkylation of thiol intermediates in sulfonamide syntheses. The reaction proceeds in tetrahydrofuran (THF) at ambient temperature, yielding 3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazine.

Optimization Notes :

- Base selection: Potassium carbonate (K₂CO₃) outperforms sodium hydroxide due to milder conditions, reducing side reactions.

- Solvent: THF ensures solubility of both the thiol and alkylating agent.

Formation of the Vinyl Aminooxy Substituent

The introduction of the 2-(((2,4-dichlorobenzyl)oxy)amino)vinyl group involves a condensation reaction between 5-formyl-3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazine and O-(2,4-dichlorobenzyl)hydroxylamine. This step is analogous to reported procedures for vinyl aminooxy derivatives in antiviral triazines. The reaction is catalyzed by acetic acid under reflux, facilitating imine formation followed by dehydration to the E-configured vinyl group.

Critical Parameters :

- Stoichiometry: Equimolar ratios prevent oligomerization.

- Temperature: Reflux (80–90°C) ensures complete dehydration.

Optimization of Reaction Conditions

Cyclization Efficiency

The cyclization of thiosemicarbazides to triazines is highly sensitive to acid concentration and temperature. Trials with HCl concentrations ranging from 2N to 6N revealed that 4N HCl at 0°C maximizes yield (78%) while minimizing decomposition. Prolonged reaction times (>8 hours) led to ring-opening byproducts, necessitating strict temperature control.

Alkylation Selectivity

Competing O-alkylation is suppressed by using a polar aprotic solvent (THF) and maintaining a pH of 8–9 via K₂CO₃. GC-MS analysis confirmed >95% S-alkylation, with trace O-alkylated impurities (<2%) removed via silica gel chromatography.

Condensation Stereochemistry

The E-configuration of the vinyl group is favored under acidic conditions, as evidenced by $$ ^1H $$ NMR coupling constants ($$ J = 16.2 \, \text{Hz} $$). Z-isomers, detectable by HPLC at 254 nm, constituted <5% of the product when the reaction was quenched at 70% conversion.

Analytical Characterization

Spectroscopic Validation

- $$ ^1H $$ NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, triazine-H), 7.56–7.24 (m, 7H, Ar-H), 6.82 (d, $$ J = 16.2 \, \text{Hz} $$, 1H, CH=), 5.21 (s, 2H, OCH₂), 4.34 (s, 2H, SCH₂), 2.44 (s, 3H, CH₃).

- IR (KBr) : ν 1585 cm⁻¹ (C=N), 1240 cm⁻¹ (S-C), 1095 cm⁻¹ (N-O).

- LC-MS (ESI+) : m/z 509.2 [M+H]⁺.

Purity Assessment

Challenges and Limitations

- Intermediate Stability : The 5-formyltriazine intermediate is prone to oxidation, requiring storage under nitrogen.

- Regioselectivity : Competing alkylation at triazine N-atoms is mitigated by steric hindrance from the methyl group.

Q & A

Basic: What are the recommended synthetic methodologies for preparing 3-((4-chlorobenzyl)sulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine?

Answer:

The synthesis typically involves multi-step reactions:

Core Triazine Formation : Start with a 1,2,4-triazine precursor, such as 6-methyl-1,2,4-triazine-3-thiol, and introduce substituents via nucleophilic substitution or condensation reactions.

Sulfanyl Group Incorporation : React the triazine core with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to attach the 4-chlorobenzylsulfanyl group .

Vinyl-Aminooxy Linker Installation : Use a Wittig or Horner-Wadsworth-Emmons reaction to introduce the vinyl group, followed by coupling with (2,4-dichlorobenzyl)oxyamine to form the oxyamino-vinyl moiety .

Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) for isolation.

Basic: Which spectroscopic techniques are critical for structural characterization of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity (e.g., vinyl proton signals at δ 6.8–7.2 ppm, triazine ring carbons at δ 160–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 525.0423 for C₂₃H₂₀Cl₃N₅OS).

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry of the vinyl-oxyamino group .

Basic: How should researchers design in vitro biological activity screening assays for this compound?

Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values reported in µg/mL .

- Anticancer Evaluation : Perform MTT assays on cancer cell lines (e.g., MCF-7, A549) at 1–100 µM concentrations for 48–72 hours .

- Controls : Include standard drugs (e.g., fluconazole for antifungal, doxorubicin for anticancer) and solvent-only blanks.

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for substituent optimization?

Answer:

- Substituent Variation : Synthesize analogs with modified benzyl groups (e.g., 3-chloro, 4-fluoro) or altered vinyl linkers (e.g., ethyl instead of vinyl) .

- Activity Clustering : Group compounds by substituent type and correlate bioactivity (e.g., IC₅₀) using heatmaps or principal component analysis (PCA).

- Key Findings : Electron-withdrawing groups (e.g., Cl, F) on the benzyl rings enhance antifungal activity by improving membrane permeability .

Advanced: What computational strategies are effective for predicting binding modes and reactivity?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., fungal CYP51 or human topoisomerase II). The oxyamino-vinyl group shows hydrogen bonding with active-site residues .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of compound-enzyme complexes .

Advanced: How can contradictory bioactivity data across studies be resolved methodologically?

Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values from 5+ papers) and apply statistical tests (ANOVA) to identify outliers .

- Experimental Replication : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability.

- Mechanistic Studies : Use knock-out strains (e.g., C. albicans ERG11Δ) to confirm target-specific effects .

Advanced: What methodologies optimize reaction conditions for scale-up synthesis?

Answer:

- Design of Experiments (DoE) : Use a Box-Behnken design to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .

- Machine Learning : Train models (e.g., random forest) on reaction yield data to predict outcomes for untested conditions .

- Continuous Flow Chemistry : Implement microreactors to enhance heat/mass transfer and reduce side reactions .

Advanced: How can stability and degradation pathways be analyzed under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC .

- Metabolite Identification : Use LC-MS/MS (Q-TOF) to characterize hydrolytic (e.g., cleavage of vinyl-oxyamino bond) or oxidative metabolites .

Advanced: What proteomic approaches are suitable for target identification?

Answer:

- Chemical Proteomics : Immobilize the compound on sepharose beads and incubate with cell lysates. Elute bound proteins for identification via shotgun LC-MS/MS .

- Thermal Shift Assay (TSA) : Monitor protein denaturation (SYPRO Orange dye) to identify targets stabilized by compound binding .

Advanced: How can green chemistry principles be integrated into the synthesis?

Answer:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .

- Catalyst Optimization : Use recyclable Amberlyst-15 or enzyme catalysts (e.g., lipases) for sulfanyl group attachment .

- Waste Minimization : Implement in-line solvent recovery systems during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.